molecular formula C15H11BrClN3 B11645663 5-(3-Bromophenyl)-1-(3-chloro-4-methylphenyl)-1,2,4-triazole CAS No. 5789-75-3

5-(3-Bromophenyl)-1-(3-chloro-4-methylphenyl)-1,2,4-triazole

Cat. No.: B11645663
CAS No.: 5789-75-3
M. Wt: 348.62 g/mol
InChI Key: IABLGUOZLCWVGJ-UHFFFAOYSA-N
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Description

5-(3-bromophenyl)-1-(3-chloro-4-methylphenyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of bromine and chlorine substituents on the phenyl rings, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-bromophenyl)-1-(3-chloro-4-methylphenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-bromobenzonitrile with 3-chloro-4-methylphenylhydrazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-bromophenyl)-1-(3-chloro-4-methylphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine substituents can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can be involved in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of derivatives with different substituents on the phenyl rings.

Scientific Research Applications

5-(3-bromophenyl)-1-(3-chloro-4-methylphenyl)-1H-1,2,4-triazole has various applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(3-bromophenyl)-1-(3-chloro-4-methylphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The presence of bromine and chlorine substituents can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-bromophenyl)-1-phenyl-1H-1,2,4-triazole
  • 5-(3-chlorophenyl)-1-(3-chloro-4-methylphenyl)-1H-1,2,4-triazole
  • 5-(3-bromophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole

Uniqueness

5-(3-bromophenyl)-1-(3-chloro-4-methylphenyl)-1H-1,2,4-triazole is unique due to the specific combination of bromine and chlorine substituents on the phenyl rings. This combination can influence its chemical reactivity, binding affinity, and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

5789-75-3

Molecular Formula

C15H11BrClN3

Molecular Weight

348.62 g/mol

IUPAC Name

5-(3-bromophenyl)-1-(3-chloro-4-methylphenyl)-1,2,4-triazole

InChI

InChI=1S/C15H11BrClN3/c1-10-5-6-13(8-14(10)17)20-15(18-9-19-20)11-3-2-4-12(16)7-11/h2-9H,1H3

InChI Key

IABLGUOZLCWVGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NC=N2)C3=CC(=CC=C3)Br)Cl

Origin of Product

United States

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